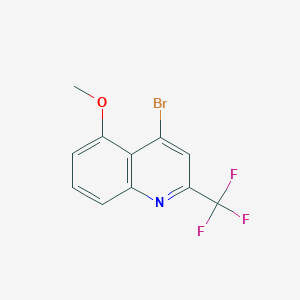
4-Bromo-5-methoxy-2-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methoxy-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of bromine, methoxy, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxy-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the bromination of 5-methoxy-2-(trifluoromethyl)quinoline using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxy-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can modify the quinoline ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted quinolines, while coupling reactions produce biaryl derivatives .
Scientific Research Applications
4-Bromo-5-methoxy-2-(trifluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline
- 5-Bromo-2-(trifluoromethyl)pyridine
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Uniqueness
4-Bromo-5-methoxy-2-(trifluoromethyl)quinoline is unique due to the specific positioning of its functional groups, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in designing molecules with specific biological activities and material properties .
Properties
Molecular Formula |
C11H7BrF3NO |
|---|---|
Molecular Weight |
306.08 g/mol |
IUPAC Name |
4-bromo-5-methoxy-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7BrF3NO/c1-17-8-4-2-3-7-10(8)6(12)5-9(16-7)11(13,14)15/h2-5H,1H3 |
InChI Key |
CERPSGWEQUJVTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC(=N2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


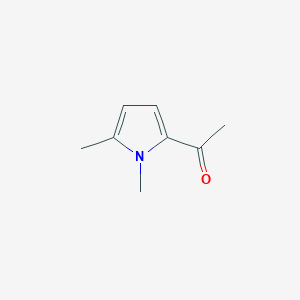


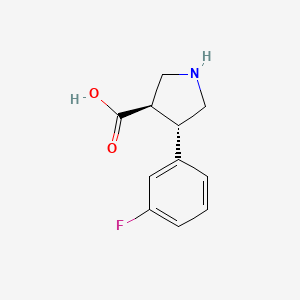
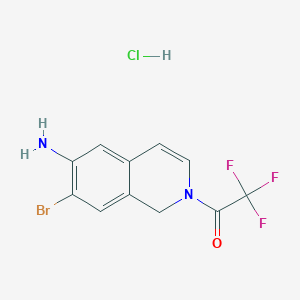

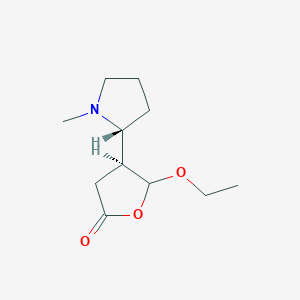
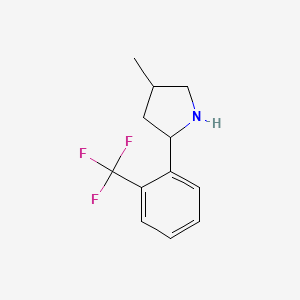
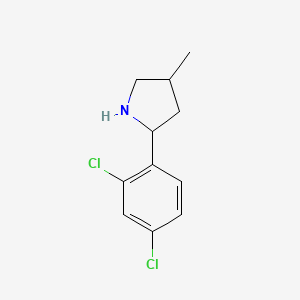
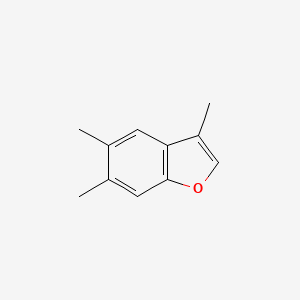
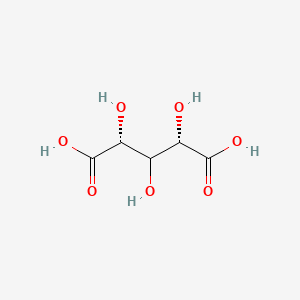
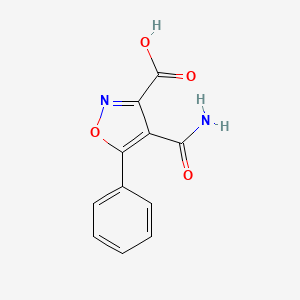

![1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206844.png)
